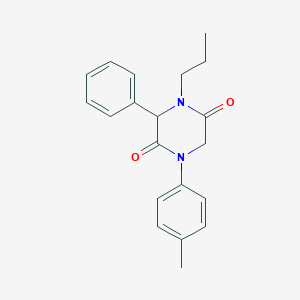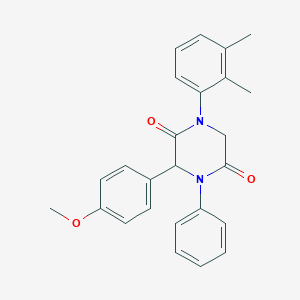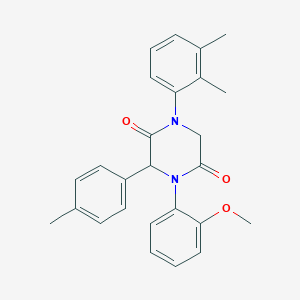
1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione, also known as TAK-659, is a small molecule inhibitor that has been extensively researched for its potential use in cancer treatment. This compound belongs to the class of piperazinediones and has shown promising results in inhibiting the growth and proliferation of cancer cells.
Mécanisme D'action
1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione inhibits BTK by binding to its active site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways, including the PI3K-AKT and NF-κB pathways, which are involved in cell survival and proliferation. This compound also induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. It has been tested in various cancer cell lines and animal models, including CLL and NHL. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, this compound has been found to be well-tolerated in animal studies, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione is its selectivity for BTK, which reduces the risk of off-target effects. This compound has also shown efficacy in CLL and NHL, which are difficult-to-treat hematological malignancies. However, one of the limitations of this compound is its potential for drug resistance, which has been observed in some preclinical studies. Further research is needed to address this issue and to optimize the dosing and administration of this compound.
Orientations Futures
There are several future directions for research on 1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione. One area of focus is the development of combination therapies that enhance the anti-tumor activity of this compound. For example, this compound has been shown to synergize with other BTK inhibitors and with drugs that target the PI3K-AKT pathway. Another area of research is the identification of biomarkers that can predict response to this compound and monitor treatment efficacy. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in patients with CLL and NHL, and to explore its potential for use in other hematological malignancies.
Méthodes De Synthèse
The synthesis of 1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione involves the reaction of 2,3-dimethylphenyl isocyanate, 2-methoxyphenylboronic acid, and 4-methylphenylboronic acid with 1,4-bis(bromomethyl)benzene in the presence of a palladium catalyst. The reaction produces this compound as a white solid with a purity of over 99%.
Applications De Recherche Scientifique
1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound is a selective inhibitor of the Bruton's tyrosine kinase (BTK), which is a key enzyme in the B-cell receptor signaling pathway. This pathway plays a crucial role in the survival and proliferation of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Propriétés
Formule moléculaire |
C26H26N2O3 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
1-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)-3-(4-methylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C26H26N2O3/c1-17-12-14-20(15-13-17)25-26(30)27(21-10-7-8-18(2)19(21)3)16-24(29)28(25)22-9-5-6-11-23(22)31-4/h5-15,25H,16H2,1-4H3 |
Clé InChI |
YDZXJXDAJPDJBC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=CC=C3OC)C4=CC=CC(=C4C)C |
SMILES canonique |
CC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=CC=C3OC)C4=CC=CC(=C4C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Ethoxyphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242400.png)
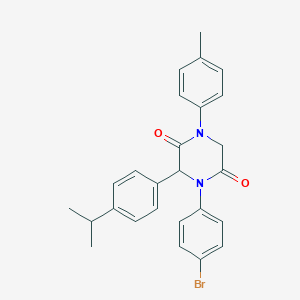
![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-ethoxyphenyl)-2,5-piperazinedione](/img/structure/B242402.png)
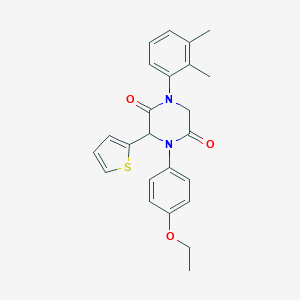
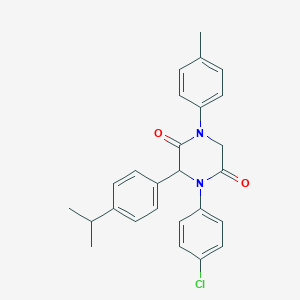
![3-[4-(Dimethylamino)phenyl]-4-(4-ethoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242410.png)
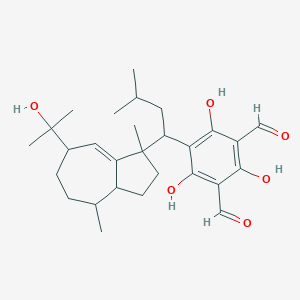
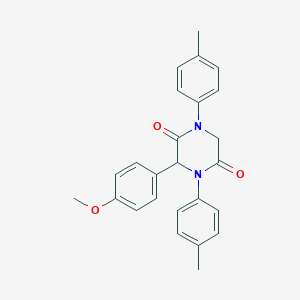

![4-(2,4-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242417.png)

